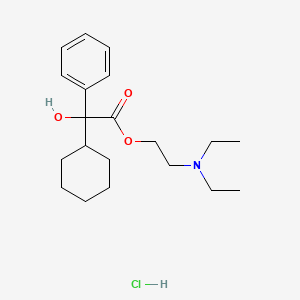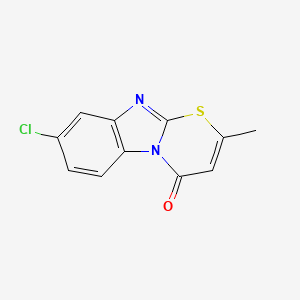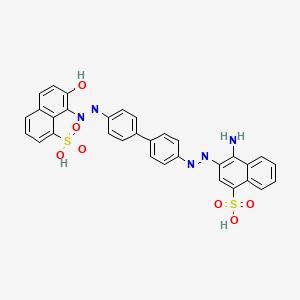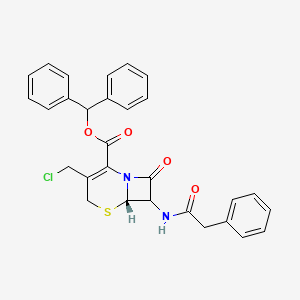
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid diphenyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is a complex organic compound belonging to the cephalosporin class of antibiotics. This compound is characterized by its cephem ring structure, which is a bicyclic system containing a beta-lactam ring fused to a dihydrothiazine ring. It is an important intermediate in the synthesis of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester involves several key steps:
Starting Material: The synthesis begins with penicillin G potassium salt.
Esterification: Penicillin G potassium salt is reacted with 4-methoxybenzyl chloride to form penicillin G 4-methoxybenzyl ester.
Oxidation: The ester is then oxidized using peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester.
Ring Opening: The sulfoxide ester is treated with 2-mercaptobenzothiazole and phenylsulfinic acid to produce a ring-opening intermediate.
Chlorination: The intermediate is chlorinated using chlorine gas.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and cost-effectiveness. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is primarily used as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are crucial in the treatment of bacterial infections due to their broad-spectrum activity and resistance to beta-lactamase enzymes produced by bacteria. The compound is also used in research to develop new antibiotics with improved efficacy and reduced side effects .
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- Cefaclor
- Cefazolin
- Ceftazidime
- Cefepime
- Cefpirome
Uniqueness
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid di-phenyl methyl ester is unique due to its specific cephem ring structure and the presence of the chloromethyl group. This structural feature provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of various cephalosporin antibiotics .
Properties
Molecular Formula |
C29H25ClN2O4S |
|---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
benzhydryl (6S)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24?,28-/m0/s1 |
InChI Key |
BCMPVBNNIHFSLU-AZKKKJBWSA-N |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
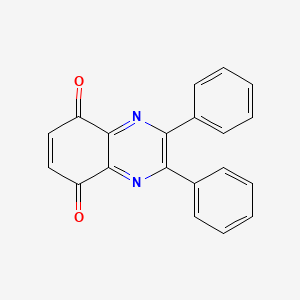

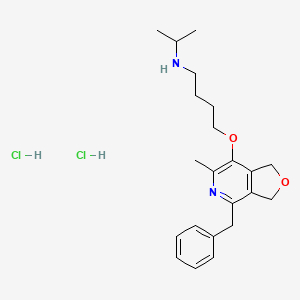

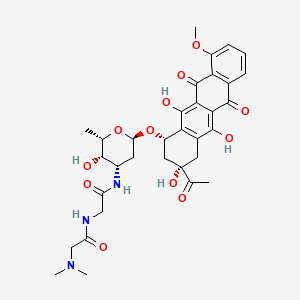
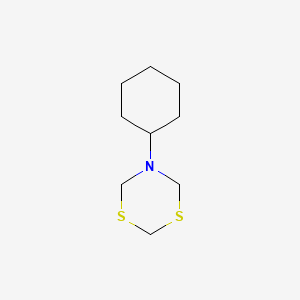
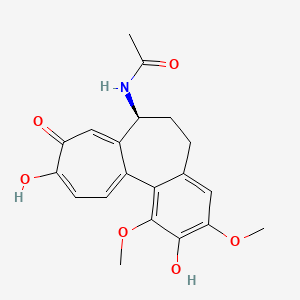

![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
